molecular formula C13H14O3 B14013701 Ethyl 3-ethylbenzofuran-2-carboxylate

Ethyl 3-ethylbenzofuran-2-carboxylate

Cat. No.: B14013701
M. Wt: 218.25 g/mol
InChI Key: KJVZFHIAFHZNAG-UHFFFAOYSA-N
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Description

Ethyl 3-ethylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield reduced benzofuran derivatives.

Scientific Research Applications

Ethyl 3-ethylbenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-ethylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:

Comparison with Similar Compounds

Ethyl 3-ethylbenzofuran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 3-ethyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O3/c1-3-9-10-7-5-6-8-11(10)16-12(9)13(14)15-4-2/h5-8H,3-4H2,1-2H3

InChI Key

KJVZFHIAFHZNAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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